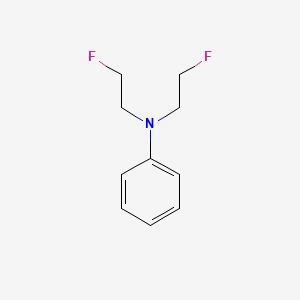![molecular formula C15H18N4O4 B13996024 N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine CAS No. 2853-44-3](/img/structure/B13996024.png)
N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with diamine groups at positions 2 and 3, a nitro group at position 5, and a 3,4-dimethoxyphenylethyl group attached to the nitrogen atom at position 2. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2,3-diaminopyridine with 3,4-dimethoxyphenylacetaldehyde under acidic conditions to form the intermediate Schiff base, which is then reduced to the corresponding amine. The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The diamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaminopyridine: Lacks the nitro and 3,4-dimethoxyphenylethyl groups.
3,4-Dimethoxyphenylethylamine: Lacks the pyridine ring and nitro group.
5-Nitro-2,3-diaminopyridine: Lacks the 3,4-dimethoxyphenylethyl group.
Uniqueness
2,3-Pyridinediamine,N2-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 3,4-dimethoxyphenylethyl group enhances its potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
2853-44-3 |
|---|---|
Molekularformel |
C15H18N4O4 |
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
2-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C15H18N4O4/c1-22-13-4-3-10(7-14(13)23-2)5-6-17-15-12(16)8-11(9-18-15)19(20)21/h3-4,7-9H,5-6,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
BGLNCUDXVYXXOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=C(C=N2)[N+](=O)[O-])N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-dimethoxy-2-(methoxymethoxy)phenyl]boronic Acid](/img/structure/B13995941.png)
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)












